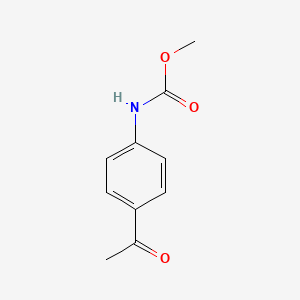
methyl N-(4-acetylphenyl)carbamate
Übersicht
Beschreibung
Methyl N-(4-acetylphenyl)carbamate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
-
Direct Reaction :
- Reactants : 4-acetylphenol and methyl isocyanate.
- Conditions : Base catalysis (e.g., pyridine) in a solvent like acetone.
- Yield : Typically high, ranging from 89% to 99%.
-
Alternative Methods :
- Use of alkyl chloroformates with phenolic compounds can also yield various carbamate derivatives, allowing for structural diversity in synthesis.
Biological Activities
Research indicates that methyl N-(4-acetylphenyl)carbamate exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
- Study Findings : In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains, including Mycobacterium tuberculosis. A minimum inhibitory concentration (MIC) as low as 8 μM has been reported for certain derivatives .
Antifungal Properties
- Research Insights : The compound has demonstrated effective inhibition against multiple fungal strains, suggesting its potential as a therapeutic agent for fungal infections .
Neuroprotective Effects
- Mechanism : Similar carbamates have been studied for their ability to inhibit acetylcholinesterase activity, which may enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This opens avenues for exploring its use in treating neurodegenerative diseases .
Antimycobacterial Activity
A study evaluated the antimycobacterial activity of this compound derivatives. The results indicated strong efficacy against Mycobacterium tuberculosis, with significant activity noted at low MIC values .
Antifungal Studies
Another investigation focused on the antifungal potential of this compound, revealing effective inhibition against various fungal strains, positioning it as a promising therapeutic candidate.
Neuroprotective Studies
Preliminary studies suggest that carbamates like this compound may exhibit neuroprotective effects through the inhibition of acetylcholinesterase, which could enhance cognitive function and provide therapeutic benefits in neurodegenerative conditions .
Eigenschaften
CAS-Nummer |
60677-43-2 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
DQFHKHFFKZUKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













